molecular formula C23H18N6O B5406889 N-[4-CYANO-1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-1H-PYRAZOL-5-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-[4-CYANO-1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-1H-PYRAZOL-5-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B5406889
M. Wt: 394.4 g/mol
InChI Key: ZOLJAWKPYYGYIS-UHFFFAOYSA-N
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Description

N-[4-CYANO-1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-1H-PYRAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a cyano group, a pyrimidine ring, a pyrazole ring, and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-CYANO-1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-1H-PYRAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4,6-dimethylpyrimidine-2-amine with ethyl cyanoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring. The resulting compound is then coupled with a biphenyl derivative to form the final product. The reaction conditions often involve the use of solvents such as water or isopropanol and may require catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high yields and purity. Green chemistry principles, such as the use of eco-friendly solvents and reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-CYANO-1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-1H-PYRAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other derivatives .

Scientific Research Applications

N-[4-CYANO-1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-1H-PYRAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-CYANO-1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-1H-PYRAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-CYANO-1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-1H-PYRAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties. Its biphenyl structure provides additional stability and potential for interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O/c1-15-12-16(2)27-23(26-15)29-21(20(13-24)14-25-29)28-22(30)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-12,14H,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLJAWKPYYGYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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